![molecular formula C21H31FO2 B585891 (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate CAS No. 14291-95-3](/img/structure/B585891.png)
(1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate
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Description
“(1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate” is a derivative of androsterone . Androsterone, or 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone .
Synthesis Analysis
Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT). In addition, it can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .Molecular Structure Analysis
The chemical structure of androsterone is represented by the formula C19H30O2 . The molecular weight is 290.447 g·mol −1 . The IUPAC name is (3 R ,5 S ,8 R ,9 S ,10 S ,13 S ,14 S )-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta [ a ]phenanthren-17-one .Chemical Reactions Analysis
Androsterone is a metabolite of testosterone and dihydrotestosterone (DHT). It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .Physical And Chemical Properties Analysis
The physical and chemical properties of androsterone include a molecular weight of 290.447 g·mol −1 and a chemical structure represented by the formula C19H30O2 .Mechanism of Action
properties
IUPAC Name |
[(1S,5S,8S,9S,10S,13S,14S,17R)-1-fluoro-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FO2/c1-13(23)24-19-10-9-16-15-8-7-14-5-4-6-18(22)21(14,3)17(15)11-12-20(16,19)2/h4,6,14-19H,5,7-12H2,1-3H3/t14-,15+,16+,17+,18+,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXMLSPPIQRPMU-KFEVXASFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C(C=CC4)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](C=CC4)F)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747798 |
Source
|
Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |
CAS RN |
14291-95-3 |
Source
|
Record name | (1alpha,5alpha,17alpha)-1-Fluoroandrost-2-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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